Chrysoeriol is a natural product found in Schouwia thebaica, Perilla frutescens, and other organisms with data available.
See also: Acai (part of); Acai fruit pulp (part of).
Chrysoeriol
CAS No.: 491-71-4
VCID: VC21317882
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chrysoeriol is a flavone compound, specifically the 3'-methoxy derivative of luteolin, with the chemical formula C16H12O6 . It belongs to the class of 3'-O-methylated flavonoids, characterized by a methoxy group attached to the C3' atom of the flavonoid backbone . Chrysoeriol is known for its bitter taste and is practically insoluble in water due to its hydrophobic nature . Natural SourcesChrysoeriol has been identified in various plant species. It is found in wild celeries (Apium graveolens), tartary buckwheats (Fagopyrum tataricum), hard wheats (Triticum durum), oats (Avena sativa), and common thymes (Thymus vulgaris) . Additionally, it is present in Artemisia species, which are known for their medicinal properties . Pharmacological ActivitiesChrysoeriol exhibits vasorelaxant and hypotensive activities both in vitro and in vivo. Studies using murine models have shown that it can induce relaxation of blood vessels and reduce blood pressure when administered intravenously . These properties suggest potential therapeutic applications in cardiovascular health. Related CompoundsDiosmetin is one of the regioisomers of chrysoeriol, indicating structural similarities but differing in the position of the methoxy group . Another related compound is chrysoeriol 5-methyl ether, which is a dimethoxyflavone derivative of luteolin, isolated from plants like Mimosa diplotricha . Research FindingsResearch on chrysoeriol has explored its potential as a biomarker for the consumption of certain foods, given its presence in specific plant-based foods . Computational studies have also investigated the behavior of chrysoeriol alongside other flavonoids, providing insights into its molecular properties . |
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CAS No. | 491-71-4 |
Product Name | Chrysoeriol |
Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3 |
Standard InChIKey | SCZVLDHREVKTSH-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Melting Point | 330 - 331 °C |
Physical Description | Solid |
Synonyms | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one; 4',5,7-Trihydroxy-3'-methoxyflavone; 3'-Methoxy-4',5,7-trihydroxyflavone |
Reference | Takemura, H. et al., J. Steroid Biochem. Mol. Biol., 118, 70 (2010) Petroianu, G. et al., Open Med. Chem. J., 3, 1 (2009) Takemura, H. et al., Toxicology, 274, 42 (2010) |
PubChem Compound | 5280666 |
Last Modified | Aug 15 2023 |
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